tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate
Description
This compound is a chiral carbamate derivative featuring a 5-iodo-1H-imidazole core and a tert-butyl carbamate group.
Properties
Molecular Formula |
C12H20IN3O2 |
|---|---|
Molecular Weight |
365.21 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C12H20IN3O2/c1-7(2)9(10-14-6-8(13)15-10)16-11(17)18-12(3,4)5/h6-7,9H,1-5H3,(H,14,15)(H,16,17)/t9-/m0/s1 |
InChI Key |
FJNWNHMKSUUXRW-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NC=C(N1)I)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C1=NC=C(N1)I)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate typically involves multiple steps, starting with the preparation of the imidazole ring. The iodination of the imidazole ring can be achieved using iodine or iodinating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole ring.
Substitution: The iodine atom on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of imidazole derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The imidazole ring is a common motif in many biologically active molecules, and the presence of the iodine atom can enhance the compound’s bioactivity and selectivity .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity. Its unique structure allows for the design of materials with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Stereochemical Variants in Carbamate Derivatives ()
PharmaBlock’s tert-butyl carbamates (e.g., PBY1403190 and PB06574) highlight the role of stereochemistry in physicochemical properties:
| Compound ID | Stereochemistry | Core Structure | CAS Number |
|---|---|---|---|
| Target | (1S) | Imidazole | Not reported |
| PBY1403190 | (1S,3S) | Cyclopentyl | 154737-89-0 |
| PB06574 | (1S,3R) | Cyclopentyl | 167465-99-8 |
- Stereochemical Impact: The (1S) configuration in the target compound may influence its interaction with chiral environments, such as enzyme active sites. In cyclopentyl analogs, stereoisomerism (e.g., 1S,3S vs. 1S,3R) affects solubility and crystallinity, as noted in PharmaBlock’s product listings .
Regulatory and Bioactive Carbamates ()
| Compound Name | Core Structure | Key Substituents | Regulatory Status |
|---|---|---|---|
| Target | Imidazole | 5-Iodo, tert-butyl carbamate | Not regulated |
| 5F-AB-P7AICA | Pyrrolo[2,3-b]pyridine | 5-Fluoropentyl | Schedule 9 Poison |
| AB-FUBINACA | Indazole | 4-Fluorophenyl | Schedule 9 Poison |
- Substituent Influence : Fluorinated alkyl/aryl groups in Schedule 9 compounds are associated with enhanced metabolic stability and receptor binding, contributing to their psychoactive effects. The iodine substituent in the target compound may offer similar stability but with distinct electronic effects.
- Regulatory Implications : The absence of fluorine or psychoactive cores (e.g., indazole) in the target compound likely exempts it from stringent controls, though iodinated analogs may require evaluation for thyroid-related toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
